

Application Notes and Protocols: Synthesis of Lariciresinol Acetate from Lariciresinol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of **lariciresinol acetate** from its precursor, lariciresinol. The synthesis involves a three-step process: protection of phenolic hydroxyls, acetylation of the primary alcohol, and subsequent deprotection to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactant, intermediate, and final product involved in the synthesis of **lariciresinol acetate**.



Compound	Chemical Formula	Molar Mass (g/mol)	Appearance	Yield (%)	Purity (%)
(+)- Lariciresinol	C20H24O6	360.40[1]	White powder	-	>95
(+)-4',4"-O- Dibenzyllarici resinol	С34Н36О6	540.65	-	93	-
(+)-4',4"-O- Dibenzyllarici resinol 3a- acetate	С36Н38О7	582.68	-	83	-
(+)- Lariciresinol acetate	C22H26O7	402.44[2]	Powder[2]	86	>98[2]
Overall Yield	-	-	-	66	-

Experimental Protocols

This synthesis is performed in three main stages, as described below.

Step 1: Protection of Phenolic Hydroxyls - Synthesis of (+)-4',4"-O-Dibenzyllariciresinol

This step selectively protects the two phenolic hydroxyl groups of lariciresinol to prevent their acetylation in the subsequent step.

- Materials:
 - (+)-Lariciresinol
 - Benzyl bromide (PhCH₂Br)
 - Potassium carbonate (K₂CO₃), anhydrous
 - Acetone, anhydrous



Procedure:

- Dissolve (+)-lariciresinol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add anhydrous potassium carbonate to the solution.
- Add benzyl bromide to the mixture.
- Reflux the reaction mixture for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield (+)-4',4"-O-dibenzyllariciresinol.

Step 2: Acetylation - Synthesis of (+)-4',4"-O-Dibenzyllariciresinol 3a-acetate

The primary alcohol of the protected lariciresinol is acetylated in this step.

Materials:

- (+)-4',4"-O-Dibenzyllariciresinol
- Acetic anhydride (Ac₂O)
- Pyridine (Py), anhydrous

Procedure:

- Dissolve (+)-4',4"-O-dibenzyllariciresinol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
- Add acetic anhydride to the solution.



- Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding methanol.
- Remove the solvents by co-evaporation with toluene under reduced pressure.
- The crude product, (+)-4',4"-O-dibenzyllariciresinol 3a-acetate, is used in the next step without further purification.

Step 3: Deprotection - Synthesis of (+)-Lariciresinol Acetate

The benzyl protecting groups are removed to yield the final product.

- Materials:
 - o (+)-4',4"-O-Dibenzyllariciresinol 3a-acetate
 - Palladium on carbon (10% Pd/C)
 - Ammonium formate (HCOONH₄)
 - Acetone

Procedure:

- Dissolve the crude (+)-4',4"-O-dibenzyllariciresinol 3a-acetate in acetone in a roundbottom flask.
- Add 10% palladium on carbon catalyst.
- Add ammonium formate to the mixture.
- Reflux the reaction mixture for 2 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture and filter through a pad of celite to remove the catalyst.



 Evaporate the solvent from the filtrate under reduced pressure to yield the crude (+)lariciresinol acetate.

Purification of (+)-Lariciresinol Acetate

The final product is purified by silica gel column chromatography.

- Materials:
 - Crude (+)-lariciresinol acetate
 - Silica gel (for column chromatography)
 - Solvents for elution (e.g., hexane, ethyl acetate)
- Procedure:
 - Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
 - Dissolve the crude (+)-lariciresinol acetate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
 - Load the sample onto the top of the silica gel column.
 - Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
 - Collect fractions and monitor by TLC to identify the fractions containing the pure product.
 - Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure (+)-lariciresinol acetate.

Visualizations



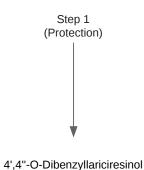


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Caption: Workflow for the three-step synthesis of Lariciresinol Acetate.

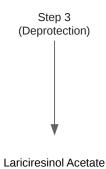












Lancine Sinoi Acetate

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Caption: Chemical reaction scheme for the synthesis of Lariciresinol Acetate.



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References

- 1. (+)-Lariciresinol | C20H24O6 | CID 332427 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lariciresinol acetate | CAS:79114-77-5 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
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